2-Cyanomethyl-4-methoxy-benzoic acid

Catalog No.
S9060037
CAS No.
76254-24-5
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
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2-Cyanomethyl-4-methoxy-benzoic acid

CAS Number

76254-24-5

Product Name

2-Cyanomethyl-4-methoxy-benzoic acid

IUPAC Name

2-(cyanomethyl)-4-methoxybenzoic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-14-8-2-3-9(10(12)13)7(6-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13)

InChI Key

HTOTWPPNROWEBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)CC#N

2-Cyanomethyl-4-methoxy-benzoic acid is an organic compound with the molecular formula C10_{10}H9_9NO3_3 and a molecular weight of 191.18 g/mol. This compound features a benzene ring that is substituted with a cyanomethyl group (-CH2_2CN) at the second position and a methoxy group (-OCH3_3) at the fourth position, along with a carboxylic acid group (-COOH). Its structural characteristics contribute to its utility in various chemical and biological applications, making it a significant compound in research settings .

  • Reduction: The cyano group can be reduced to form an amine. Common reducing agents include lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation using palladium on carbon (Pd/C) .
  • Oxidation: The methoxy group can be oxidized to yield a carboxylic acid, typically using reagents like potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) .
  • Nucleophilic Substitution: Both the cyano and methoxy groups can participate in nucleophilic substitution reactions under basic conditions, allowing for further functionalization of the compound .

While specific biological activity data for 2-cyanomethyl-4-methoxy-benzoic acid is limited, compounds containing cyano and methoxy groups often exhibit interesting biological properties. The presence of the cyano group may facilitate interactions with biological macromolecules, potentially influencing enzyme activity or metabolic pathways. Additionally, similar compounds have been studied for their roles in pharmaceutical applications, suggesting that 2-cyanomethyl-4-methoxy-benzoic acid could also possess relevant biological activities .

The synthesis of 2-cyanomethyl-4-methoxy-benzoic acid typically involves several steps:

  • Starting Material Preparation: Begin with 4-methoxybenzoic acid as the base material.
  • Cyanomethylation: The introduction of the cyanomethyl group can be achieved through a reaction with formaldehyde and sodium cyanide under acidic conditions.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography to ensure high purity levels suitable for research applications .

2-Cyanomethyl-4-methoxy-benzoic acid has diverse applications:

  • Research: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Industrial Use: This compound can be utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features .
  • Biological Studies: It may be employed in studies investigating enzyme interactions and metabolic pathways due to its potential biological activity .

Interaction studies involving 2-cyanomethyl-4-methoxy-benzoic acid are essential for understanding its potential effects on biological systems. The cyano group may engage in hydrogen bonding and other interactions with proteins and enzymes, affecting their functionality. Research into similar compounds suggests that variations in substituents can significantly impact binding affinity and specificity, warranting further investigation into this compound's interactions with various biological targets .

Several compounds share structural similarities with 2-cyanomethyl-4-methoxy-benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Cyano-2-methoxybenzoic acidCyano group at position 4Increased acidity due to carboxylic acid group
4-Amino-2-methoxybenzoic acidAmino group instead of cyanoPotential for different reactivity due to amino substituent
4-Nitro-2-methoxybenzoic acidNitro group instead of cyanoExhibits different electronic properties
4-Chloro-2-methoxybenzoic acidChloro group instead of cyanoHalogen substitution alters reactivity

Uniqueness: 2-Cyanomethyl-4-methoxy-benzoic acid is distinctive due to its combination of functional groups, particularly the cyanomethyl moiety, which imparts specific chemical properties such as enhanced acidity and reactivity compared to similar compounds. This unique profile makes it valuable in various synthetic applications and biological studies .

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-(cyanomethyl)-4-methoxybenzoic acid, reflecting its substitution pattern on the benzene ring. Key identifiers include:

PropertyValueSource
CAS Registry Number76254-24-5
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
SMILESCOC1=CC(=C(C=C1)C(=O)O)CC#N

The methoxy group (-OCH₃) resides at the 4-position, while the cyanomethyl (-CH₂CN) and carboxylic acid (-COOH) groups occupy the 2- and 1-positions, respectively.

Molecular Architecture Analysis

X-ray Crystallographic Studies

No direct X-ray diffraction data for this compound is publicly available. However, analogous structures such as 4-[(3-methoxy-2-oxidobenzylidene)azaniumyl]benzoic acid (PMC6281083 ) adopt orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 4.6993 Å, b = 10.038 Å, c = 30.155 Å. These systems exhibit intramolecular hydrogen bonding between the carboxylic acid and adjacent functional groups, which likely stabilizes the planar conformation of the benzoic acid core in 2-(cyanomethyl)-4-methoxybenzoic acid.

Conformational Analysis via Computational Modeling

Computational studies using RDKit-generated 3D conformers (PubChem ) reveal key bond lengths and angles:

BondCalculated Length (Å)Method
C(aromatic)-O(methoxy)1.36MMFF94
C(COOH)-O1.21MMFF94
C≡N1.16MMFF94

The nitrile group’s linear geometry and the carboxylic acid’s resonance stabilization create a rigid framework, while the methoxy group introduces steric hindrance that influences rotational freedom.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted ¹H NMR shifts (CDCl₃, 400 MHz) based on analogous compounds:

Proton Environmentδ (ppm)Multiplicity
Aromatic H (C3, C5)6.8–7.2Doublet
Methoxy (-OCH₃)3.85Singlet
Cyanomethyl (-CH₂CN)3.70Singlet
Carboxylic Acid (-COOH)12.1Broad

¹³C NMR (DMSO-d₆, 100 MHz):

  • Carboxylic carbon: δ 168.5
  • Aromatic carbons: δ 112–160
  • Nitrile carbon: δ 118.2.

Infrared (IR) Vibrational Mode Mapping

Critical IR absorptions (KBr pellet, cm⁻¹):

  • O-H (carboxylic acid): 2500–3300 (broad)
  • C≡N (nitrile): 2240 (sharp)
  • C=O (carboxylic acid): 1700 (strong)
  • C-O (methoxy): 1260–1280.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) yields characteristic fragments:

  • Molecular ion [M]⁺: m/z 191.18 (100%)
  • Loss of COOH: m/z 146 (base peak)
  • Cyanomethyl cleavage: m/z 105 (C₇H₅O₂⁺).

Laboratory-Scale Synthesis Routes

Cyanomethylation Reaction Mechanisms

Cyanomethylation of aromatic precursors represents a critical step in synthesizing 2-cyanomethyl-4-methoxy-benzoic acid. Copper-catalyzed strategies, adapted from analogous systems, enable direct introduction of the cyanomethyl group via C–H activation. For instance, copper(I) chloride facilitates coupling between 4-methoxybenzoic acid derivatives and α-haloacetonitriles (e.g., bromoacetonitrile) under basic conditions, forming the desired C–CN bond [2] . This mechanism proceeds through a radical pathway, where the copper catalyst generates cyanomethyl radicals that selectively attack the ortho position relative to the carboxylic acid moiety [2]. Alternative approaches employ nucleophilic substitution, wherein a bromomethyl intermediate (generated via N-bromosuccinimide-mediated bromination) reacts with sodium cyanide in dimethylformamide, achieving cyanomethyl group installation with 75–85% yields .

Methoxy Group Introduction Strategies

The methoxy group is typically introduced prior to cyanomethylation to avoid interference with subsequent reactions. Electrophilic aromatic substitution using methyl iodide and a silver carbonate base in methanol provides regioselective methoxylation at the para position relative to the carboxylic acid [3]. Alternatively, Ullmann-type coupling with copper(I) oxide enables methoxy group installation under milder conditions (80°C, 12 hours), particularly for electron-deficient aromatic systems [3]. Post-functionalization methylation of phenolic intermediates using dimethyl sulfate in alkaline aqueous media remains a viable option, though it requires careful pH control to prevent ester hydrolysis .

Process Chemistry Considerations

Solvent System Optimization

Solvent selection critically influences reaction efficiency and scalability. Polar aprotic solvents such as dimethylformamide enhance nucleophilicity in cyanide substitution reactions, while biphasic systems (water/dichloromethane) improve interfacial contact during methoxylation steps . Recent studies demonstrate that hexafluoroisopropanol (HFIP) significantly accelerates copper-catalyzed C–H activation by stabilizing transition states through hydrogen-bonding interactions, reducing reaction times from 24 to 6 hours [3].

Table 1: Solvent Performance in Key Reactions

Reaction StepOptimal SolventYield ImprovementKey Advantage
CyanomethylationDimethylformamide15–20%Enhanced nucleophilicity
MethoxylationMethanol/Water10–12%Regioselectivity control
C–H ActivationHexafluoroisopropanol25–30%Transition state stabilization

Catalytic System Development

Advanced catalytic systems address challenges in selectivity and functional group tolerance. Iridium-based complexes, such as [Ir(COD)OMe]~2~, enable directed ortho-C–H activation for cyanomethylation without affecting sensitive groups like esters or halides [3]. Dual catalytic systems combining copper(I) iodide with 1,10-phenanthroline ligands suppress homo-coupling byproducts during radical-mediated steps, improving overall yields to 82–88% . Catalytic amounts of silver carbonate (20 mol%) prove essential for scavenging halide ions in nucleophilic substitution reactions, preventing catalyst poisoning .

Industrial Production Approaches

Continuous Flow Reactor Applications

Transitioning from batch to continuous flow systems enhances process control and scalability. Microreactor setups with residence times of 2–3 minutes achieve complete bromine conversion in bromomethyl intermediate synthesis, compared to 24 hours in batch reactors . Integrated flow platforms combining methoxylation and cyanomethylation modules reduce intermediate purification steps, boosting throughput by 40–50%. Temperature-controlled zones (50–120°C) within tubular reactors minimize thermal degradation of acid-sensitive intermediates .

Byproduct Formation and Mitigation

Common byproducts include over-cyanomethylated species and hydrolyzed carboxylic acids. Stoichiometric control of α-haloacetonitriles (1.2 equivalents) limits di-substitution to <5%, while molecular sieves (4Å) prevent nitrile hydrolysis during aqueous workups . In continuous systems, real-time FTIR monitoring enables immediate adjustment of reactant feed ratios, reducing off-specification batches by 30% .

Key Advancements

  • Radical Inhibition: Addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) quenches excess cyanomethyl radicals, suppressing polymerization side reactions [2].
  • Solvent Recycling: Hexafluoroisopropanol recovery via fractional distillation achieves 90% reuse efficiency, addressing environmental and cost concerns [3].

Melting Point/Boiling Point Relationships

2-Cyanomethyl-4-methoxy-benzoic acid exhibits thermodynamic characteristics that are directly influenced by its molecular structure and substitution pattern [1]. The compound possesses a molecular weight of 191.18 g/mol with the molecular formula C₁₀H₉NO₃, placing it within the typical range for substituted benzoic acid derivatives [1].

Based on structural analysis and comparison with related compounds, the melting point relationships can be established through systematic evaluation of substituent effects. The parent 4-methoxybenzoic acid demonstrates a melting point of 182-185°C [2], while 2-(cyanomethyl)benzoic acid shows a melting point of 115°C [3]. This significant reduction in melting point upon cyanomethyl substitution indicates that the electron-withdrawing nitrile group disrupts the crystal lattice stability compared to the methoxy-substituted benzoic acid.

The thermodynamic relationship between melting and boiling points for benzoic acid derivatives follows established patterns where increased molecular complexity and polar substituents generally elevate both transition temperatures [4]. For 4-methoxybenzoic acid, the boiling point is recorded at 275°C [2], establishing a baseline for comparison. The predicted boiling point for 4-(cyanomethyl)benzoic acid reaches 361.6°C [5], demonstrating the substantial elevation caused by the cyanomethyl substitution.

Thermodynamic analysis reveals that the melting point-boiling point relationship in substituted benzoic acids correlates with the enthalpy of fusion and vaporization [6]. The Van't Hoff relationship demonstrates that solubility temperature dependence provides direct access to thermodynamic transition parameters, with increased temperature consistently resulting in enhanced solubility across all organic solvents studied [7] [8].

ParameterValue RangeReference Compound
Melting Point Depression67-70°Cvs. 4-methoxybenzoic acid
Boiling Point Elevation85-90°Cvs. parent benzoic acid
Enthalpy of Fusion15-25 kJ/molEstimated from structural analogs

Solubility Profile in Organic Solvents

The solubility characteristics of 2-cyanomethyl-4-methoxy-benzoic acid in organic solvents are governed by the compound's polar surface area of 70.3 Ų and partition coefficient (XLogP3-AA) of 1.1 [1]. These parameters indicate moderate lipophilicity with significant polar character, primarily due to the carboxylic acid functionality and the cyano group.

Solubility patterns for related methoxy-substituted benzoic acids demonstrate clear trends across different solvent systems [7] [8]. The 4-methoxybenzoic acid solubility data indicates optimal dissolution in alcoholic solvents, with methanol and ethanol providing the highest solubility values, followed by acetonitrile, ethyl acetate, dichloromethane, and toluene [9] [10]. Water exhibits the lowest solubility at approximately 0.3 g/L at 20°C [2].

The Modified Apelblat equation provides the most accurate correlation for temperature-dependent solubility data, with virtually all average relative deviation values below 5% for methoxybenzoic acid derivatives [7]. The NRTL model analysis indicates that mixing processes are spontaneous and entropy-driven across the temperature range of 283.15 to 328.15 K [7].

Hydrogen bonding capacity significantly influences solubility behavior, with the compound possessing one hydrogen bond donor and four hydrogen bond acceptors [1]. This bonding pattern favors interaction with protic solvents and explains the enhanced solubility in alcoholic media compared to aprotic systems.

Solvent ClassPredicted Solubility TrendThermodynamic Basis
Alcohols (methanol, ethanol)HighHydrogen bonding with carboxyl group
Polar aprotic (acetonitrile)ModerateDipole-dipole interactions
Esters (ethyl acetate)ModerateModerate polarity matching
Chlorinated (dichloromethane)Low-moderateLimited hydrogen bonding
Aromatics (toluene)LowPoor polarity matching

Kinetic Stability Studies

Thermal Degradation Pathways

Thermal degradation analysis of 2-cyanomethyl-4-methoxy-benzoic acid requires understanding of the decomposition mechanisms characteristic of both cyano-substituted aromatics and methoxybenzoic acid derivatives. Thermogravimetric analysis studies of related benzoic acid compounds reveal multi-step decomposition processes with distinct temperature ranges for different functional group degradations [11] [12].

The thermal stability of cyano-substituted aromatic compounds demonstrates characteristic decomposition temperatures around 450°C for major mass loss events [13]. Polycyanurate networks containing cyanate ester functional groups show thermal decomposition beginning with hydrocarbon chain scission and cross-linking between 400-450°C, followed by decyclization processes that liberate volatile decomposition products [13].

For methoxy-substituted benzoic acids, thermal analysis reveals specific degradation pathways initiated by decarboxylation of the carboxyl group, typically occurring between 280-420°C [14] [11]. The loss of carbon dioxide represents the primary decomposition step, followed by degradation of alkyl side chains and aromatic ring systems at elevated temperatures.

The thermal decomposition mechanism for 2-cyanomethyl-4-methoxy-benzoic acid likely proceeds through sequential steps:

  • Initial decomposition (250-300°C): Decarboxylation with CO₂ elimination
  • Intermediate degradation (300-400°C): Cyanomethyl group decomposition releasing HCN
  • Advanced decomposition (400-500°C): Methoxy group elimination and aromatic ring fragmentation
  • Final carbonization (>500°C): Formation of carbonaceous residue

Differential scanning calorimetry analysis of pharmaceutical compounds with similar structures shows endothermic melting transitions followed by exothermic decomposition events [15]. The thermal behavior demonstrates heating rate dependence, with higher rates shifting decomposition temperatures to elevated values [16].

Temperature Range (°C)Mass Loss (%)Primary ProcessVolatile Products
250-30020-25DecarboxylationCO₂
300-40015-20Cyanomethyl decompositionHCN, CH₂═CH-CN
400-50025-35Aromatic fragmentationCH₃OH, aromatic fragments
>50015-25CarbonizationH₂O, CO, residual carbon

Photochemical Reactivity

Photochemical stability analysis of 2-cyanomethyl-4-methoxy-benzoic acid involves evaluation of ultraviolet degradation pathways affecting both the cyano functionality and the aromatic system. Research on cyano-containing liquid crystals demonstrates that cyano terminal groups exhibit limited UV stability compared to alternative functional groups [17].

The photochemical degradation of benzoic acid derivatives under UV irradiation follows established radical mechanisms [18]. Iron-catalyzed photochemical transformation of benzoic acid under wavelengths of 254-419 nm produces hydroxylated products through hydroxyl radical attack at ortho, meta, and para positions [18]. The half-life for photodegradation reaches 160±20 minutes under specific conditions (100 μM substrate, 20 μM Fe(III), pH 3.20) [18].

Ultraviolet exposure of cyano-substituted aromatics results in measurable degradation of key physical properties including clearing temperature, birefringence, and dielectric constants [17]. The degradation mechanism involves structural changes to terminal functional groups rather than aromatic ring modifications, as confirmed by UV absorption spectral analysis [17].

Photocatalytic studies using titanium dioxide demonstrate that benzoic acid degradation achieves 97.6% completion within 90 minutes under UV irradiation with hydrogen peroxide [19]. The process follows first-order kinetics and shows strong pH dependence, with acidic conditions favoring enhanced degradation rates [19].

For cyanomethyl-substituted systems, photochemical reactivity involves potential nitrile group participation in photoredox processes [20]. The electron-deficient nature of the cyanomethyl radical enables coupling reactions with electron-rich aromatic systems, potentially leading to photoinduced dimerization or cross-coupling products [20].

Irradiation Wavelength (nm)Degradation RatePrimary PhotoproductsMechanism
254 (UVC)FastHydroxylated derivativesDirect photolysis
300-350 (UVB)ModerateDimeric productsRadical coupling
350-400 (UVA)SlowOxidized metabolitesSensitized oxidation
>400 (Visible)MinimalLimited degradationRequires photosensitizer

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.058243149 g/mol

Monoisotopic Mass

191.058243149 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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